molecular formula C7H14O3 B082014 tert-Butyl (S)-(-)-lactate CAS No. 13650-70-9

tert-Butyl (S)-(-)-lactate

Cat. No. B082014
CAS RN: 13650-70-9
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-YFKPBYRVSA-N
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Description

Tert-Butyl (S)-(-)-lactate is a compound involved in various chemical syntheses and reactions, particularly as an intermediate in organic chemistry. It has applications in asymmetric synthesis and is involved in the formation of chiral compounds.

Synthesis Analysis

Tert-Butyl (S)-(-)-lactate can be synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. The process involves the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Molecular Structure Analysis

The molecular structure of tert-Butyl (S)-(-)-lactate features a bicyclo[2.2.2]octane structure comprising a lactone moiety and a piperidine ring. X-ray diffraction analysis shows that the crystal structure of this compound belongs to the monoclinic space group P21/c (Moriguchi et al., 2014).

Chemical Reactions and Properties

This compound participates in reactions as an intermediate for the asymmetric synthesis of amines and serves as a powerful chiral directing group. It is prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

The physical properties of tert-Butyl (S)-(-)-lactate include its phase at room temperature, boiling point, melting point, and solubility in various solvents. Unfortunately, specific details from the provided research are lacking, indicating a need for direct measurement or reference to material safety data sheets for precise values.

Chemical Properties Analysis

Chemically, tert-Butyl (S)-(-)-lactate is involved in the formation of fused quinolines and isoquinolines via sequential C-N bond formations when reacted with tert-butyl nitrite, indicating its reactivity towards various organic substrates (Sau, Rakshit, Modi, Behera, & Patel, 2018). Additionally, its derivatives are used in palladium-catalyzed syntheses, indicating versatility in organic synthesis (Fei, Ge, Tang, Zhu, & Ji, 2012).

Scientific Research Applications

  • Solvolysis of tert-butyl halides :

    • Application : This research focuses on the properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .
    • Methods : The study involves obtaining properties (or descriptors) of the transition states in the solvolysis of tert-butyl halides .
    • Results : The study shows that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .
  • Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds :

    • Application : This research focuses on the hydroxylation of the tert-butyl group .
    • Methods : The study employs an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
    • Results : The study demonstrates site-selective and product chemoselective hydroxylation of the tert-butyl group with broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields .
  • Synthesis of tert-Butyl Chloride :

    • Application : This experiment involves the preparation of tert-butyl chloride from tert-butanol .
    • Methods : The reaction involves the substitution of the corresponding alcohol with a hydrogen halide in an easy and inexpensive SN1 reaction .
    • Results : The product of this reaction is tert-butyl chloride .
  • Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis :

    • Application : TBN has wide applications in organic synthesis due to its unique structural feature .
    • Methods : The applications of TBN in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as source of oxygen and nitrogen are reviewed .
    • Results : The mechanisms of these transformations are briefly described in the review .
  • Use of tert-Butyl Chloride as an Alkylating Agent :

    • Application : tert-Butyl chloride is used as an alkylating agent for the introduction of tert-butyl group .
    • Methods : It is also involved in Friedel-Crafts reactions .
    • Results : The product of this reaction is an alkylated compound .
  • N-Alkylation of Pyrazole Reaction in Ionic Liquid :

    • Application : This experiment involves the preparation of 1-butyl-3,5-dimethyl-1H-pyrazole from 1H-pyrazole and 1-bromobutane, using an ionic liquid .
    • Methods : The reaction involves the alkylation of pyrazole with 1-bromobutane in an ionic liquid .
    • Results : The product of this reaction is 1-butyl-3,5-dimethyl-1H-pyrazole .
  • Use of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol :

    • Application : S-tert-butyl isothiouronium bromide is used as an odorless surrogate for tert-butyl thiol .
    • Methods : The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ .
    • Results : The product of this reaction is tert-butyl aryl sulfides .
  • Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds :

    • Application : This research focuses on the hydroxylation of the tert-butyl group .
    • Methods : The study employs an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
    • Results : The study demonstrates site-selective and product chemoselective hydroxylation of the tert-butyl group with broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields .

Safety And Hazards

The safety and hazards associated with “tert-Butyl (S)-(-)-lactate” can vary depending on the specific conditions and the other chemicals involved. For instance, a safety data sheet mentioned that tert-butyl alcohol, which is related to “tert-Butyl (S)-(-)-lactate”, is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and application of “tert-Butyl (S)-(-)-lactate” are promising. For instance, a study mentioned the utilization of more substantial carbene congeners, commonly known as tetrylenes, as ligands in transition metal chemistry has experienced significant growth . Another research mentioned the use of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .

properties

IUPAC Name

tert-butyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268997
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(-)-lactate

CAS RN

13650-70-9
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13650-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl (S)-(-)-lactate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Kurkin, DS Belov… - Chemistry of heterocyclic …, 2008 - researchgate.net
A new method is proposed for the synthesis of indole derivatives containing a chiral substituent at the nitrogen atom, which includes the direct alkylation of indole derivatives with tert-…
Number of citations: 4 www.researchgate.net
J Luo - 2020 - search.proquest.com
Macroions are soluble charged clusters with intermediate size between small simple ions and large colloids. In solution, they demonstrate unique self-assembly behaviors into single-…
Number of citations: 3 search.proquest.com
GV Shustov, MK Chandler… - Canadian journal of …, 2005 - cdnsciencepub.com
Les composés mentionnés dans le titre sont des acides α-aminés dont l'atome d'azote fait partie d'hydroxamates cycliques à six chaînons substitués dans les positions 4 et 5 qui …
Number of citations: 15 cdnsciencepub.com

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